molecular formula C2H6KO4S+ B072247 Potassium 2-hydroxyethanesulfonate CAS No. 1561-99-5

Potassium 2-hydroxyethanesulfonate

Cat. No.: B072247
CAS No.: 1561-99-5
M. Wt: 164.22 g/mol
InChI Key: DMNPUBKRNRRYMC-UHFFFAOYSA-M
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Description

Potassium 2-hydroxyethanesulfonate, also known as potassium isethionate, is an organosulfur compound. It is a water-soluble salt derived from isethionic acid. This compound is commonly used in the manufacture of mild, biodegradable, and high-foaming anionic surfactants, which are often found in personal care products like shampoos and body washes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-hydroxyethanesulfonate can be synthesized through the neutralization of isethionic acid with potassium hydroxide. The reaction typically involves dissolving isethionic acid in water and then slowly adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield this compound crystals.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of ethylene oxide with potassium bisulfite. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-hydroxyethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Sulfonate esters.

Scientific Research Applications

Potassium 2-hydroxyethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 2-hydroxyethanesulfonate involves its ability to act as a surfactant, reducing the surface tension of aqueous solutions. This property allows it to enhance the solubility of hydrophobic compounds and facilitate their interaction with water. At the molecular level, it interacts with lipid bilayers in cell membranes, altering their permeability and fluidity .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-hydroxyethanesulfonate
  • Ammonium 2-hydroxyethanesulfonate
  • Calcium 2-hydroxyethanesulfonate

Uniqueness

Potassium 2-hydroxyethanesulfonate is unique due to its specific ionic properties, which make it particularly effective as a surfactant in personal care products. Compared to its sodium and ammonium counterparts, it offers better solubility and stability in various formulations .

Properties

IUPAC Name

potassium;2-hydroxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O4S.K/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNPUBKRNRRYMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-36-8 (Parent)
Record name Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40883692
Record name Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1)
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URL https://comptox.epa.gov/dashboard/DTXSID40883692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1561-99-5
Record name Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-hydroxyethanesulphonate
Source European Chemicals Agency (ECHA)
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Q & A

Q1: Why is potassium isethionate used in studying mitochondrial swelling?

A1: Potassium isethionate is used in mitochondrial swelling studies as a component of the isotonic solution. [, ] Unlike salts like potassium chloride or potassium acetate, potassium isethionate does not readily penetrate the mitochondrial membrane. This property allows researchers to isolate the effects of specific ions or treatments on mitochondrial swelling, providing insights into membrane permeability and integrity.

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